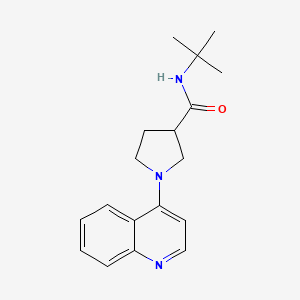
N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a tert-butyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of n-heterocycles via sulfinimines .
Biochemical Pathways
It belongs to the class of organic compounds known as phenylquinolines, which are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis . The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Quinoline derivatives: Compounds such as quinoline N-oxides and quinoline carboxamides are structurally related.
Uniqueness
N-tert-butyl-1-(quinolin-4-yl)pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-tert-butyl-1-quinolin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)20-17(22)13-9-11-21(12-13)16-8-10-19-15-7-5-4-6-14(15)16/h4-8,10,13H,9,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAGDRCFDWOUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472487.png)
![2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B6472515.png)
![4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472516.png)
![4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6472525.png)
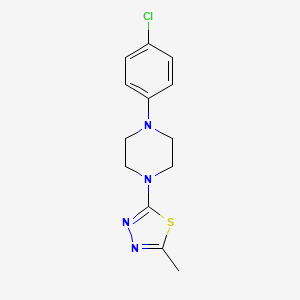
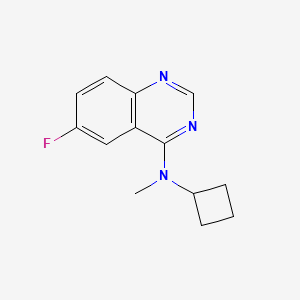
![N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6472547.png)
![3-(4-methyl-1H-pyrazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472553.png)

![3-chloro-4-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6472563.png)
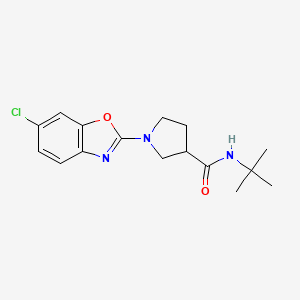
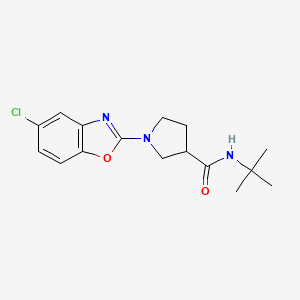
![6,7-dimethoxy-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6472584.png)
![4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6472592.png)
